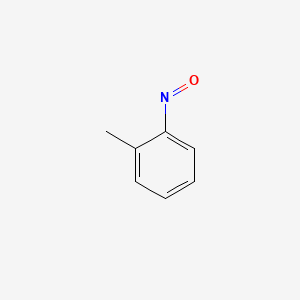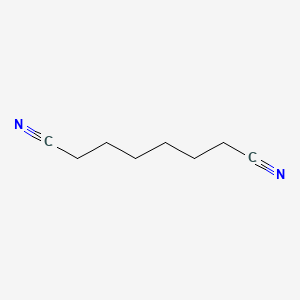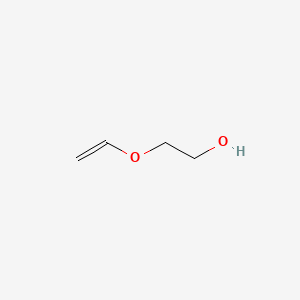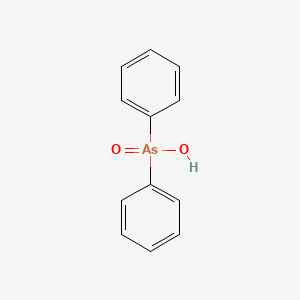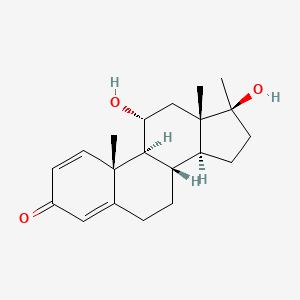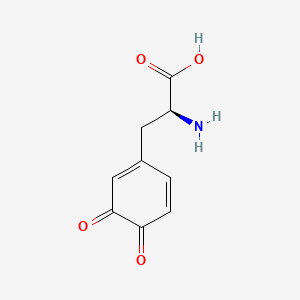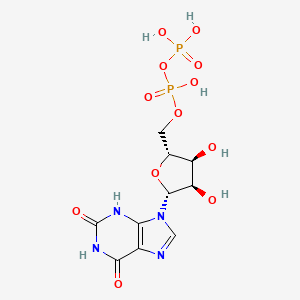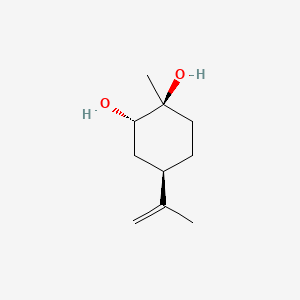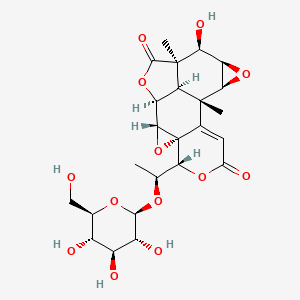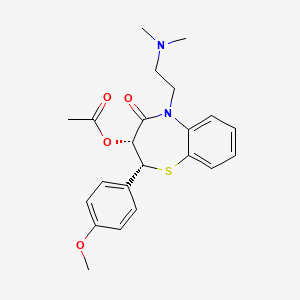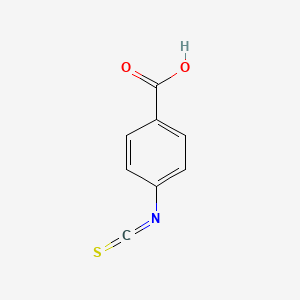
4-Isothiocyanatobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-isothiocyanatobenzoic acid often involves the reaction of aminobenzoic acids with isothiocyanates or similar reactive intermediates. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification provides insight into the methodologies that might be adapted for synthesizing structurally related compounds under mild reaction conditions (Kam, Levonis, & Schweiker, 2020). Additionally, the synthesis of 2-arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones via catalyzed reactions of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates showcases a method that could be relevant for synthesizing isothiocyanate derivatives (He et al., 2016).
Molecular Structure Analysis
Structural characterization techniques such as X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy are critical for elucidating the molecular structure of 4-isothiocyanatobenzoic acid derivatives. Studies on similar compounds have utilized these techniques to determine crystal structures and confirm molecular conformations, as demonstrated in the structural analysis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas (Saeed et al., 2011).
Chemical Reactions and Properties
The reactivity of isothiocyanate groups towards nucleophiles, such as amines, plays a crucial role in the chemistry of 4-isothiocyanatobenzoic acid. For instance, the synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates under metal-free conditions illustrates the potential chemical reactions involving isothiocyanate derivatives (He et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, can be determined through experimental measurements and are essential for understanding the behavior of 4-isothiocyanatobenzoic acid in various conditions. Research on related compounds provides methodologies for analyzing these properties, offering a foundation for studying 4-isothiocyanatobenzoic acid.
Chemical Properties Analysis
The chemical properties of 4-isothiocyanatobenzoic acid, including acidity, reactivity with nucleophiles, and potential for forming polymers or co-crystals, can be inferred from studies on similar isothiocyanate-containing compounds. For example, the study of co-crystals involving 4-hydroxybenzoic acid indicates the propensity of carboxylic acids to engage in synthon polymorphism, suggesting that 4-isothiocyanatobenzoic acid may also participate in interesting co-crystal formations (Mukherjee & Desiraju, 2011).
Scientific Research Applications
Interaction with Hemoglobin : 4-Isothiocyanatobenzoic acid has been studied for its interaction with hemoglobin. It initially reacts with the amino termini of alpha chains of hemoglobin, followed by a slower reaction with beta chains. This interaction has implications for understanding the functional properties of hemoglobin and its derivatives (Cross, Currell, & Marini, 2000).
Influence on Oxygen Affinity and Chloride Binding Sites in Hemoglobin : Research indicates that human oxyhemoglobin reacted with 4-isothiocyanatobenzoic acid shows a decreased oxygen affinity, which is unaltered by chloride concentration. This suggests that the reaction blocks all oxygen-linked chloride binding sites in hemoglobin (Currell, Nguyen, Ng, & Hom, 1982).
Synthesis of Polymer Chain Flexibilizers and Flame-retardant Additives : A study on the synthesis of asymmetrically disubstituted disulfide monomers, including derivatives of 4-isothiocyanatobenzoic acid, highlights their potential applications as polymer chain flexibilizers and flame-retardant additives (Carpaneto, Costa, Peluffo, Vezzani, & Valenti, 1996).
One-Pot Synthesis of Benzoxazine-thiones : A study demonstrated an efficient one-pot procedure to synthesize 4-substituted 4-alkoxy-1,4-dihydro-3,1-benzoxazine-2-thiones from 2-isothiocyanatobenzoates, indicating the synthetic utility of isothiocyanate compounds in organic chemistry (Kobayashi, Hashimoto, Kanbe, & Konishi, 2011).
Safety and Hazards
properties
IUPAC Name |
4-isothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFRYQKJYMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175579 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatobenzoic acid | |
CAS RN |
2131-62-6 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2131-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOTHIOCYANATOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83CC6APM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-carboxyphenyl isothiocyanate interact with biological systems to exert its effects?
A1: 4-carboxyphenyl isothiocyanate acts as a hydrogen sulfide (H2S) donor. [] H2S is a gasotransmitter, meaning it acts as a signaling molecule in various physiological processes. While the exact mechanisms of action are still under investigation, research suggests that 4-carboxyphenyl isothiocyanate releases H2S in the presence of biological thiols, such as L-cysteine. [] This released H2S then interacts with various targets, including ion channels like KATP channels in smooth muscle cells, leading to vasorelaxation. []
Q2: What is the structural characterization of 4-carboxyphenyl isothiocyanate?
A2: While the provided abstracts don't include specific spectroscopic data, we can derive the structural information:
Q3: What are the potential therapeutic applications of 4-carboxyphenyl isothiocyanate based on its pharmacological profile?
A4: 4-carboxyphenyl isothiocyanate demonstrates promising cardiovascular effects. [] Its ability to release H2S, a known vasodilator, leads to relaxation of blood vessels, including aorta and coronary arteries. [] Additionally, 4-carboxyphenyl isothiocyanate exhibits protective effects against ischemia/reperfusion injury, a condition where blood supply returns to tissue after a period of shortage. [] These findings suggest its potential therapeutic use in conditions like hypertension and other cardiovascular diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

